molecular formula C16H17NO B5264959 N-[1-(4-phenylphenyl)ethyl]acetamide

N-[1-(4-phenylphenyl)ethyl]acetamide

Cat. No.: B5264959
M. Wt: 239.31 g/mol
InChI Key: YNHVADNXVKMBGP-UHFFFAOYSA-N
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Description

N-[1-(4-Phenylphenyl)ethyl]acetamide is an acetamide derivative featuring a biphenyl (4-phenylphenyl) group attached to the ethylamine backbone. Its structure comprises a central acetamide moiety flanked by an ethyl chain and a biphenyl substituent, which confers unique physicochemical properties.

Properties

IUPAC Name

N-[1-(4-phenylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12(17-13(2)18)14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHVADNXVKMBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-phenylphenyl)ethyl]acetamide typically involves the reaction of 4-phenylphenyl ethylamine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:

4-phenylphenyl ethylamine+acetic anhydrideThis compound+acetic acid\text{4-phenylphenyl ethylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 4-phenylphenyl ethylamine+acetic anhydride→this compound+acetic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-phenylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[1-(4-phenylphenyl)ethyl]acetamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-phenylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Chlorophenyl and Methoxyphenyl Derivatives
  • (S)-N-(1-(4-Chlorophenyl)ethyl)acetamide (19c) Substituent: Chlorine at the para position. Synthesis: Prepared via Procedure B with >99% conversion and 97.7% enantiomeric excess (ee) using ligand L7 .
  • (S)-N-(1-(4-Methoxyphenyl)ethyl)acetamide (19d)

    • Substituent : Methoxy group at the para position.
    • Synthesis : Similar to 19c, achieving 93.7% ee with L7 .
    • Properties : The electron-donating methoxy group may improve solubility and metabolic stability.
Biphenyl vs. Phenylethynyl Derivatives
  • (R)-N-[1-(4-(Phenylethynyl)phenyl)ethyl]-acetamide Substituent: Phenylethynyl group introduces rigidity and extended conjugation. Synthesis: Chemo-enzymatic cascade using PdCu/CALB CLEA catalysts, highlighting a stereoselective route . Applications: Potential use in materials science due to aromatic conjugation.
Nitro and Hydroxy Derivatives
  • N-[(4-Nitro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-acetamide
    • Substituent : Nitro and hydroxynaphthyl groups.
    • Properties : Nitro groups enhance electrophilicity, making this compound a candidate for nitroreductase-activated prodrugs .

Functionalized Acetamide Derivatives

Pyrrolotriazine-Modified Acetamides
  • (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a)
    • Structure : Incorporates a pyrrolotriazine ring linked to the acetamide.
    • Synthesis : 40% yield via multi-step synthesis, with 99.4% HPLC purity .
    • Applications : Investigated as GPR139 agonists for neurological disorders .
Sulfonamide and Sulfamoyl Derivatives
  • N-(4-Sulfamoylphenyl)acetamide (Acetylsulfanilamide)
    • Structure : Sulfamoyl group at the para position.
    • Applications : Antimicrobial agent, acting as a sulfonamide prodrug .

Pharmacologically Active Analogs

Acetyl Fentanyl (N-(1-Phenethylpiperidin-4-yl)-N-phenylacetamide)
  • Structure : Piperidine and phenethyl groups enhance opioid receptor binding.
Apremilast (N-[2-[(1S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide)
  • Structure : Complex heterocyclic framework with sulfonyl and methoxy groups.
  • Applications : FDA-approved for psoriasis and psoriatic arthritis .
Paracetamol (N-(4-Hydroxyphenyl)acetamide)
  • Structure : Hydroxyl group at the para position.
  • Applications : Widely used analgesic and antipyretic .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Key Substituent Effects
N-[1-(4-Phenylphenyl)ethyl]acetamide 283.36 ~3.5 Low aqueous Biphenyl enhances hydrophobicity
19c (Chlorophenyl) 241.71 ~2.8 Moderate Chlorine increases lipophilicity
19d (Methoxyphenyl) 237.29 ~1.9 High Methoxy improves solubility
Acetyl Fentanyl 322.43 ~3.1 Low Piperidine boosts CNS penetration
Paracetamol 151.16 ~0.5 High Hydroxyl enhances solubility

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